molecular formula C21H15ClFNO2 B3519672 (2E)-3-(2-chloro-6-fluorophenyl)-N-(2-phenoxyphenyl)prop-2-enamide

(2E)-3-(2-chloro-6-fluorophenyl)-N-(2-phenoxyphenyl)prop-2-enamide

Cat. No.: B3519672
M. Wt: 367.8 g/mol
InChI Key: HCZBZLHBFYIAAR-BUHFOSPRSA-N
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Description

(2E)-3-(2-chloro-6-fluorophenyl)-N-(2-phenoxyphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chloro-6-fluorophenyl)-N-(2-phenoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluoroaniline and 2-phenoxybenzaldehyde.

    Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 2-chloro-6-fluoroaniline with 2-phenoxybenzaldehyde under acidic conditions.

    Reduction: The Schiff base is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Amidation: The final step involves the reaction of the amine with acryloyl chloride to form the desired enamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the double bond or the amide group, resulting in the formation of saturated amides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated amides and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Material Science: It may serve as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biology

    Biological Probes: The compound can be used as a probe to study enzyme activity or protein interactions due to its unique structure.

Medicine

    Drug Development:

Industry

    Polymer Synthesis: The compound can be used in the synthesis of polymers with specific properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chloro-6-fluorophenyl)-N-(2-phenoxyphenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-chlorophenyl)-N-(2-phenoxyphenyl)prop-2-enamide: Lacks the fluoro substituent, which may affect its chemical reactivity and biological activity.

    (2E)-3-(2-fluorophenyl)-N-(2-phenoxyphenyl)prop-2-enamide: Lacks the chloro substituent, leading to differences in its chemical and biological properties.

    (2E)-3-(2-chloro-6-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide: Contains a methoxy group instead of a phenoxy group, which may influence its solubility and reactivity.

Uniqueness

The unique combination of chloro, fluoro, and phenoxy substituents in (2E)-3-(2-chloro-6-fluorophenyl)-N-(2-phenoxyphenyl)prop-2-enamide imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-N-(2-phenoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFNO2/c22-17-9-6-10-18(23)16(17)13-14-21(25)24-19-11-4-5-12-20(19)26-15-7-2-1-3-8-15/h1-14H,(H,24,25)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZBZLHBFYIAAR-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C=CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)/C=C/C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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